
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile” is a chemical compound with the CAS Number: 831203-14-6 . It has a molecular weight of 215.02 and its IUPAC name is 2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere .作用機序
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to participate in nucleophilic substitution reactions , which could lead to changes in the target molecules.
Biochemical Pathways
Given its role in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
Given its role in organic synthesis , it’s likely that its effects would be highly context-dependent.
Action Environment
It’s known that this compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions could potentially affect its stability and efficacy.
実験室実験の利点と制限
The advantages of using 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile in lab experiments include its high potency and selectivity against certain enzymes. This compound also exhibits good solubility and stability, making it suitable for use in various assays. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for research on 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile. These include:
1. Investigation of its potential applications in the treatment of other diseases, such as neurological disorders and infectious diseases.
2. Further optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity.
3. Development of analogs of this compound to improve its selectivity and potency against specific enzymes.
4. Investigation of its mechanism of action to better understand its biological effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in drug discovery and development. Its synthesis methods have been optimized to achieve high yields and purity, and it exhibits inhibitory activity against various enzymes involved in cellular processes. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile can be achieved using different methods, including the reaction of 2,3,5-tribromo-4-fluoropyridine with acetonitrile in the presence of a base. Another method involves the reaction of 5-bromo-2-fluoronicotinonitrile with benzyl bromide in the presence of a base. These methods have been optimized to achieve high yields and purity of the final product.
科学的研究の応用
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been found to exhibit promising anticancer activity against various cancer cell lines.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)7(9)11-4-6/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYJFYMYJGEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

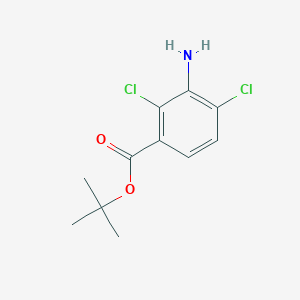
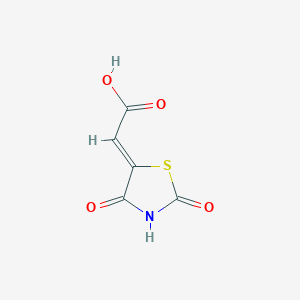
![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)
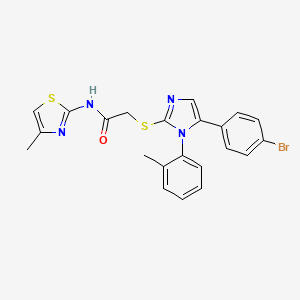
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2783981.png)
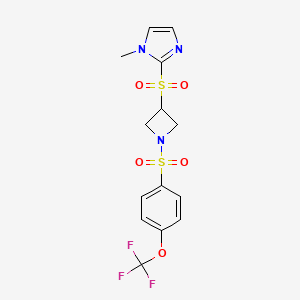
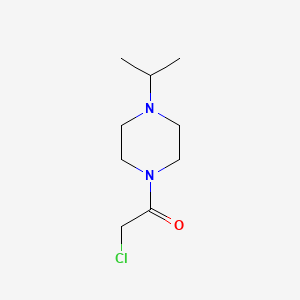

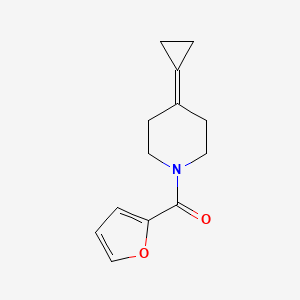

![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)
